molecular formula C20H34O3 B1203635 (1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol CAS No. 62279-93-0

(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol

Cat. No. B1203635
CAS RN: 62279-93-0
M. Wt: 322.5 g/mol
InChI Key: ZKFWEINMPAYZON-FZWBFHRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol is a natural product found in Sideritis, Sideritis leucantha, and Leonurus with data available.

Scientific Research Applications

Let's try searching for the scientific research applications of "(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol" one more time.

Scientific Research Applications of (1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol

Chemoenzymatic Synthesis and Applications

The compound has been utilized in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) reported on the conversion of enzymatic resolution products to (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, demonstrating its role in complex chemical synthesis processes (Kinoshita et al., 2008).

Crystal Structure and Synthesis Studies

Research by Cannon et al. (1975) involved the preparation of related compounds by condensing citral with naphthalene diols, contributing to the understanding of the crystal structure and synthesis pathways of related complex organic molecules (Cannon et al., 1975).

Applications in Stereochemistry

The work by Jephcote et al. (1989) on the stereochemistry of thermal reactions with aldehydes using related compounds highlights the significance of such molecules in understanding and manipulating stereochemical outcomes in organic synthesis (Jephcote et al., 1989).

Role in Fragmentation Synthesis

Kato et al. (1989) explored the use of a related benzylic hydroxyl group in 1,3-diol fragmentation, leading to the synthesis of complex organic structures like sesquiterpenes, indicating its relevance in synthetic organic chemistry (Kato et al., 1989).

Spirovetivane Phytoalexins Synthesis

Iwata et al. (1988) demonstrated the synthesis of a key intermediate for spirovetivane sesquiterpenes, showcasing the compound's role in the synthesis of biologically significant molecules (Iwata et al., 1988).

Molecular Structure Analysis

Selaïmia-Ferdjani et al. (2013) examined the molecular structure of a closely related compound, providing insights into the bisnorsesquiterpene skeleton and its significance in organic chemistry (Selaïmia-Ferdjani et al., 2013).

Large-Scale Synthesis

Kotian et al. (2005) focused on the practical large-scale synthesis of related compounds, emphasizing its importance in the efficient production of bioactive molecules (Kotian et al., 2005).

Double [4+3]-Cycloadditions

Meilert et al. (2003) explored the reactivity of various 2-oxyallyl cations with related compounds, contributing to the understanding of double [4+3]-cycloadditions in organic synthesis (Meilert et al., 2003).

properties

CAS RN

62279-93-0

Product Name

(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,3S,4S,4aR,8S,8aS)-8-(hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,3-diol

InChI

InChI=1S/C20H34O3/c1-6-14(2)8-9-16-19(4)11-7-10-18(3,13-21)17(19)15(22)12-20(16,5)23/h6,15-17,21-23H,1-2,7-13H2,3-5H3/t15-,16+,17-,18-,19+,20+/m1/s1

InChI Key

ZKFWEINMPAYZON-FZWBFHRNSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]([C@H]2CCC(=C)C=C)(C)O)O)C)CO

SMILES

CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO

Canonical SMILES

CC1(CCCC2(C1C(CC(C2CCC(=C)C=C)(C)O)O)C)CO

synonyms

andalusol
ent-13(16),14-labdadiene-6,8,18-triol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Reactant of Route 2
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Reactant of Route 3
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Reactant of Route 4
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Reactant of Route 5
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol
Reactant of Route 6
(1R,3S,4S,4aS,8S,8aR)-8-(Hydroxymethyl)-3,4a,8-trimethyl-4-(3-methylidenepent-4-enyl)decalin-1,3-diol

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